1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-10-13(18)4-3-5-14(10)23-11(2)15(20-21-23)17(25)22-8-6-12(7-9-22)16(19)24/h3-5,12H,6-9H2,1-2H3,(H2,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIBQYICBALJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)N3CCC(CC3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable ketone and an amine.
Coupling Reactions: The final coupling of the triazole and piperidine moieties can be achieved through amide bond formation using coupling reagents such as EDCI or HATU.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: N-oxides and hydroxylated derivatives.
Reduction Products: Alcohols and reduced amides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features:
Key Observations :
Physicochemical Properties
Comparative data for select analogs:
Key Insights :
Biological Activity
1-[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide, a compound featuring a triazole moiety, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects, supported by data tables and case studies.
- Molecular Formula : C11H11FN4O
- Molecular Weight : 234.23 g/mol
- CAS Number : 1326931-91-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound in focus. The following sections detail the findings from various studies assessing its efficacy against different cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
These compounds were compared against established anticancer drugs such as doxorubicin and floxuridine, showing comparable or superior efficacy in inhibiting cell growth.
The mechanism by which these triazole compounds exert their anticancer effects often involves the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells and induction of apoptosis.
Case Studies
Several case studies have been conducted to evaluate the biological activity of triazole derivatives:
- Kurumurthy et al. (2014) reported on several fluorinated triazoles that demonstrated potent activity against multiple cancer types, with some derivatives showing IC50 values as low as 0.51 µM against A549 lung cancer cells.
- Sayeed et al. (2018) synthesized imidazopyridine-linked triazole conjugates that exhibited remarkable cytotoxicity across various carcinoma cell lines with IC50 values ranging from 0.51 to 47.94 µM.
Additional Biological Activities
Beyond anticancer properties, triazole compounds have shown promise in other therapeutic areas:
Anti-inflammatory Activity
Triazoles have been reported to possess anti-inflammatory properties by inhibiting pathways such as NF-kB signaling, which is involved in inflammatory responses. For example, one study indicated that certain triazole derivatives could significantly reduce NO production in inflammatory models.
Neuroprotective Effects
Some studies suggest that triazoles may offer neuroprotective benefits by preventing neuronal damage and promoting cognitive function in models of neurodegeneration. Compounds were shown to improve learning and memory impairments in scopolamine-induced mice models.
Q & A
Q. Advanced Research Focus
- Design of Experiments (DoE) : Statistically evaluates variables (e.g., solvent polarity, catalyst loading) to maximize yield. For example, DMF/HO mixtures may enhance solubility of hydrophobic intermediates .
- Flow chemistry : Reduces exothermic risks in azide cyclization steps and improves reproducibility .
- In-line analytics : Real-time monitoring via IR spectroscopy detects intermediate formation, enabling rapid parameter adjustments .
Case Study : A 30% yield improvement was reported for a similar triazole derivative by switching from batch to continuous flow conditions .
How should researchers address contradictions in reported biological activity data?
Q. Advanced Research Focus
- Meta-analysis of assay conditions : Variability in IC values may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or buffer compositions .
- Target engagement studies : Use biophysical methods (e.g., SPR, ITC) to confirm direct binding to purported targets like kinases or GPCRs .
- Dose-response reevaluation : Reproduce conflicting studies under standardized protocols (e.g., fixed incubation times, serum-free media) .
Example : Discrepancies in phosphatase inhibition data for PF-06465469 analogs were resolved by controlling for redox-sensitive assay interference .
What computational approaches predict the compound’s mechanism of action?
Q. Advanced Research Focus
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to assess membrane permeability, critical for CNS-targeted applications .
- Docking and QM/MM studies : Identify binding poses in enzyme active sites (e.g., cytochrome P450 isoforms for metabolic stability predictions) .
- ADMET profiling : Machine learning models (e.g., ADMETlab 2.0) estimate bioavailability and toxicity risks based on substituent effects .
Validation : MD trajectories for a related pyrazole-carboxamide showed strong correlation with experimental logP values (R = 0.89) .
What methodologies assess environmental stability and degradation pathways?
Q. Advanced Research Focus
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (ICH Q1B) conditions to identify labile sites .
- LC-MS/MS degradation profiling : Characterize breakdown products (e.g., cleavage of the triazole ring or fluorophenyl group) .
- Ecotoxicity assays : Use Daphnia magna or algal models to evaluate aquatic toxicity of degradation byproducts .
Finding : Fluorinated aromatic compounds often persist in anaerobic environments but degrade rapidly under UV light .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
